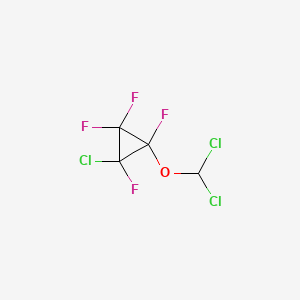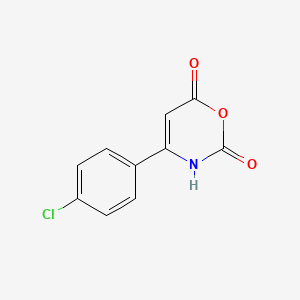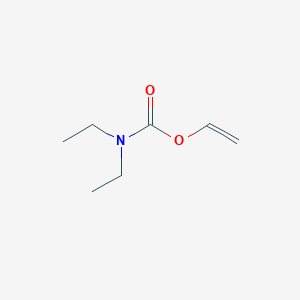
1-Chloro-2-(dichloromethoxy)-1,2,3,3-tetrafluorocyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(dichloromethoxy)-1,2,3,3-tetrafluorocyclopropane is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms
Preparation Methods
The synthesis of 1-Chloro-2-(dichloromethoxy)-1,2,3,3-tetrafluorocyclopropane involves several steps. One common method includes the reaction of a cyclopropane derivative with chlorinating and fluorinating agents under controlled conditions. Industrial production often utilizes large-scale reactors where the reaction conditions, such as temperature and pressure, are meticulously controlled to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-2-(dichloromethoxy)-1,2,3,3-tetrafluorocyclopropane undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include strong bases or acids, and reactions are often conducted in solvents like ethanol or dichloromethane at room temperature or slightly elevated temperatures.
Scientific Research Applications
1-Chloro-2-(dichloromethoxy)-1,2,3,3-tetrafluorocyclopropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications in drug development.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of new drugs with unique mechanisms of action.
Industry: This compound is used in the production of specialized materials and chemicals, benefiting from its unique chemical properties.
Mechanism of Action
The mechanism by which 1-Chloro-2-(dichloromethoxy)-1,2,3,3-tetrafluorocyclopropane exerts its effects involves interactions with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved often include nucleophilic aromatic substitution, where the compound replaces a hydrogen atom on an aromatic ring with a halogen atom.
Comparison with Similar Compounds
1-Chloro-2-(dichloromethoxy)-1,2,3,3-tetrafluorocyclopropane can be compared to other halogenated cyclopropane derivatives, such as:
1-Chloro-2-(dichloromethoxy)ethane: Similar in structure but lacks the fluorine atoms, leading to different chemical properties and reactivity.
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: Another halogenated compound with different applications and reactivity due to its ether group.
Properties
CAS No. |
58707-61-2 |
|---|---|
Molecular Formula |
C4HCl3F4O |
Molecular Weight |
247.40 g/mol |
IUPAC Name |
1-chloro-2-(dichloromethoxy)-1,2,3,3-tetrafluorocyclopropane |
InChI |
InChI=1S/C4HCl3F4O/c5-1(6)12-4(11)2(7,8)3(4,9)10/h1H |
InChI Key |
SNQXHSHCNXFHRW-UHFFFAOYSA-N |
Canonical SMILES |
C(OC1(C(C1(F)Cl)(F)F)F)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl-](/img/structure/B14603669.png)




![7-(1-Methyl-1H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14603690.png)




![Benzene-1,4-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B14603731.png)
